molecular formula C12H18O6S B14663584 Diethyl 2,2'-sulfanediylbis(3-oxobutanoate) CAS No. 51270-71-4

Diethyl 2,2'-sulfanediylbis(3-oxobutanoate)

Cat. No.: B14663584
CAS No.: 51270-71-4
M. Wt: 290.33 g/mol
InChI Key: QKTXNWYEAHBDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) is an organic compound with the molecular formula C12H18O6S It is a diester derivative of 3-oxobutanoic acid, featuring a sulfur atom bridging two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) typically involves the reaction of ethyl acetoacetate with sulfur dichloride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Ethyl acetoacetate and sulfur dichloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a low to moderate range to control the reaction rate.

    Product Isolation: The product is isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar ester structure but lacks the sulfur atom.

    Ethyl acetoacetate: A precursor in the synthesis of diethyl 2,2’-sulfanediylbis(3-oxobutanoate).

    Sulfur-containing esters: Compounds with similar sulfur-bridged ester structures.

Properties

CAS No.

51270-71-4

Molecular Formula

C12H18O6S

Molecular Weight

290.33 g/mol

IUPAC Name

ethyl 2-(1-ethoxy-1,3-dioxobutan-2-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C12H18O6S/c1-5-17-11(15)9(7(3)13)19-10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3

InChI Key

QKTXNWYEAHBDIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC(C(=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.